molecular formula C10H5ClN2 B1431278 6-Chloroisoquinoline-3-carbonitrile CAS No. 1613317-42-2

6-Chloroisoquinoline-3-carbonitrile

Cat. No.: B1431278
CAS No.: 1613317-42-2
M. Wt: 188.61 g/mol
InChI Key: HRCOYAOTMZOIIW-UHFFFAOYSA-N
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Description

6-Chloroisoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloroisoquinoline-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2-chlorobenzonitrile with an appropriate amine under high-temperature conditions. Another method includes the reaction of 6-chloroisoquinoline with cyanogen bromide in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroisoquinoline-3-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield chloroisoquinoline derivatives.

  • Reduction: Reduction reactions can produce isoquinoline derivatives with reduced functional groups.

  • Substitution: Substitution reactions can lead to the formation of various substituted isoquinolines.

Scientific Research Applications

6-Chloroisoquinoline-3-carbonitrile has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Chloroisoquinoline-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

6-Chloroisoquinoline-3-carbonitrile is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Isoquinoline: A basic structure without the chlorine and cyano groups.

  • Chloroisoquinoline: Similar structure but without the cyano group.

  • Isoquinoline-3-carbonitrile: Similar structure but without the chlorine atom.

Properties

IUPAC Name

6-chloroisoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCOYAOTMZOIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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